ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C24H21N3O6 and a molar mass of 447.44 g/mol . This compound is part of the indole derivative family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 3-[(1-(2-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate: Similar structure but with a different position of the ethoxy group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl (3E)-3-[[1-(2-ethoxyphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C24H21N3O6/c1-3-32-19-12-8-7-11-18(19)27-22(29)16(21(28)26-24(27)31)13-15-14-9-5-6-10-17(14)25-20(15)23(30)33-4-2/h5-13,29H,3-4H2,1-2H3,(H,26,28,31)/b15-13+ |
InChI Key |
UIOCMALONSIMTF-FYWRMAATSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C4=CC=CC=C4N=C3C(=O)OCC)O |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C4=CC=CC=C4N=C3C(=O)OCC)O |
Origin of Product |
United States |
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